molecular formula C19H16F2N4O2 B11297475 N-(3,5-difluorophenyl)-2-[5-(4-methylphenyl)-3-oxo-1,2,4-triazin-2(3H)-yl]propanamide

N-(3,5-difluorophenyl)-2-[5-(4-methylphenyl)-3-oxo-1,2,4-triazin-2(3H)-yl]propanamide

Cat. No.: B11297475
M. Wt: 370.4 g/mol
InChI Key: UNXXCUCPRDHHAD-UHFFFAOYSA-N
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Description

N-(3,5-difluorophenyl)-2-[5-(4-methylphenyl)-3-oxo-1,2,4-triazin-2(3H)-yl]propanamide is a synthetic organic compound characterized by its unique chemical structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3,5-difluorophenyl)-2-[5-(4-methylphenyl)-3-oxo-1,2,4-triazin-2(3H)-yl]propanamide typically involves multiple steps. One common method includes the following steps:

    Formation of the 1,2,4-triazine ring: This step involves the cyclization of appropriate precursors under controlled conditions.

    Introduction of the 3,5-difluorophenyl group: This is achieved through a substitution reaction using a suitable fluorinated reagent.

    Attachment of the 4-methylphenyl group: This step involves a coupling reaction, often facilitated by a catalyst.

    Formation of the propanamide moiety: This is typically achieved through an amidation reaction.

Industrial Production Methods

For large-scale production, the synthesis process is optimized to improve yield and purity. This often involves the use of high-throughput reactors and continuous flow systems to ensure consistent reaction conditions and efficient production.

Chemical Reactions Analysis

Types of Reactions

N-(3,5-difluorophenyl)-2-[5-(4-methylphenyl)-3-oxo-1,2,4-triazin-2(3H)-yl]propanamide undergoes various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Common reducing agents like sodium borohydride or lithium aluminum hydride can be used.

    Substitution: Halogenation or nitration reactions can introduce new functional groups into the molecule.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nitration using nitric acid and sulfuric acid.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield a carboxylic acid derivative, while reduction could produce an alcohol.

Scientific Research Applications

N-(3,5-difluorophenyl)-2-[5-(4-methylphenyl)-3-oxo-1,2,4-triazin-2(3H)-yl]propanamide has several applications in scientific research:

    Medicinal Chemistry: It is investigated for its potential as a therapeutic agent due to its unique structural features.

    Materials Science: The compound is studied for its potential use in the development of advanced materials with specific properties.

    Biological Research: It is used as a probe to study various biological processes and interactions.

Mechanism of Action

The mechanism of action of N-(3,5-difluorophenyl)-2-[5-(4-methylphenyl)-3-oxo-1,2,4-triazin-2(3H)-yl]propanamide involves its interaction with specific molecular targets. These interactions can modulate various biochemical pathways, leading to the desired therapeutic or material properties. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(3,5-difluorophenyl)-2-[5-(4-methylphenyl)-3-oxo-1,2,4-triazin-2(3H)-yl]propanamide stands out due to its specific combination of functional groups and structural features

Properties

Molecular Formula

C19H16F2N4O2

Molecular Weight

370.4 g/mol

IUPAC Name

N-(3,5-difluorophenyl)-2-[5-(4-methylphenyl)-3-oxo-1,2,4-triazin-2-yl]propanamide

InChI

InChI=1S/C19H16F2N4O2/c1-11-3-5-13(6-4-11)17-10-22-25(19(27)24-17)12(2)18(26)23-16-8-14(20)7-15(21)9-16/h3-10,12H,1-2H3,(H,23,26)

InChI Key

UNXXCUCPRDHHAD-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)C2=NC(=O)N(N=C2)C(C)C(=O)NC3=CC(=CC(=C3)F)F

Origin of Product

United States

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